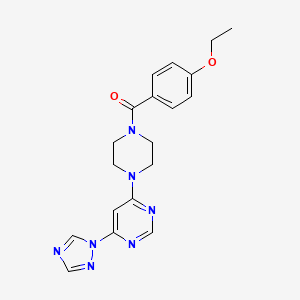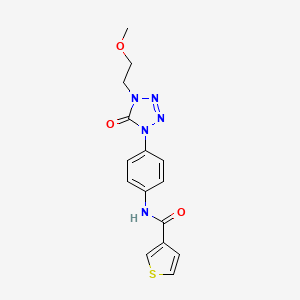
1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea derivative with a substituted phenyl group and a pyrimidine moiety. It is designed with specific structural features to potentially exhibit biological activity, particularly as an acetylcholinesterase inhibitor .
Synthesis Analysis
The synthesis of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves the condensation of 6-isopropoxy-2-methylpyrimidin-4-ylamine with a substituted phenyl isocyanate under mild conditions. The resulting urea derivatives were confirmed through spectroscopic techniques such as 1H, 13C, and 19F NMR spectra, and elemental analyses .
Molecular Structure Analysis
The molecular structure of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea features a urea functional group linked to a 3-fluorophenyl group and a 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl group. The specific arrangement and orientation of these groups contribute to the compound's potential biological activity as an acetylcholinesterase inhibitor .
Chemical Reactions Analysis
The compound's reactivity and potential chemical transformations have been explored in related studies. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate resulted in the formation of 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, demonstrating the potential for similar reactions involving pyrimidine derivatives .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Imaging Applications
- Development of PET Tracers
- [(11)C]MFTC was developed as a PET tracer for visualizing fatty acid amide hydrolase (FAAH) in rat and monkey brains, demonstrating the use of 1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea derivatives in neuroimaging applications (Kumata et al., 2015).
Chemoprevention and Cancer Therapy
- Evaluation in Cancer Models
- The compound 3-(4′-(4″-fluorophenyl)-6′-phenylpyrimidin-2′-yl)-2-phenylthiazolidin-4-one was assessed for its chemopreventive potential against oral carcinogenesis, indicating the relevance of derivatives in cancer treatment models (Thanusu et al., 2011).
- 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, a potent FLT3 inhibitor, demonstrated significant antipsoriatic effects in a psoriatic animal model, indicating potential applications in dermatological conditions (Li et al., 2016).
Receptor Studies and Pharmacological Interventions
Role in Orexin Receptor Mechanisms
- GSK1059865, a selective OX1R antagonist, showcased a role in managing compulsive food consumption in a binge eating model, suggesting the involvement of such derivatives in modulating receptor-mediated behaviors (Piccoli et al., 2012).
- Compound 56, a selective OX1R antagonist, was effective in attenuating stress-induced hyperarousal without hypnotic effects, indicating potential applications in stress and arousal-related disorders (Bonaventure et al., 2015).
Investigation of Lipoxygenase Inhibitors
- The study of lipoxygenase inhibitors, 70C and 360C, for their potential in inducing nephrotic syndrome, elucidates the pharmacological and toxicological profiles of such compounds (Morley et al., 1997).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)11-18/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYSNVQBEDJCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

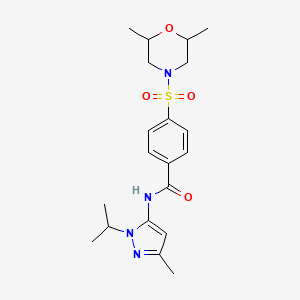

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)


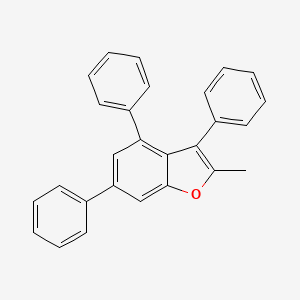

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
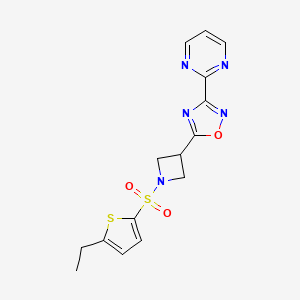
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
